[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid [1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14785507
InChI: InChI=1S/C16H24N2O5/c1-22-14-9-12(23-18-14)5-6-13(19)17-11-16(10-15(20)21)7-3-2-4-8-16/h9H,2-8,10-11H2,1H3,(H,17,19)(H,20,21)
SMILES:
Molecular Formula: C16H24N2O5
Molecular Weight: 324.37 g/mol

[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

CAS No.:

Cat. No.: VC14785507

Molecular Formula: C16H24N2O5

Molecular Weight: 324.37 g/mol

* For research use only. Not for human or veterinary use.

[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid -

Specification

Molecular Formula C16H24N2O5
Molecular Weight 324.37 g/mol
IUPAC Name 2-[1-[[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]methyl]cyclohexyl]acetic acid
Standard InChI InChI=1S/C16H24N2O5/c1-22-14-9-12(23-18-14)5-6-13(19)17-11-16(10-15(20)21)7-3-2-4-8-16/h9H,2-8,10-11H2,1H3,(H,17,19)(H,20,21)
Standard InChI Key PAYNOXKWEQAOAQ-UHFFFAOYSA-N
Canonical SMILES COC1=NOC(=C1)CCC(=O)NCC2(CCCCC2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, [1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid, reflects its hybrid architecture (Fig. 1):

  • Cyclohexylacetic acid core: Provides hydrophobic interactions and conformational stability.

  • Propanoyl linker: Bridges the cyclohexyl group to the oxazole ring, influencing solubility and bioavailability.

  • 3-Methoxy-1,2-oxazole: A heterocyclic ring with electron-rich regions for hydrogen bonding and π-π stacking .

PropertyValueSource
CAS Number1574295-58-1
Molecular FormulaC₁₆H₂₄N₂O₅
Molecular Weight324.37 g/mol
DensityNot reported-
Boiling/Melting PointsNot characterized-

Spectroscopic Data

While experimental spectra (NMR, IR) are unavailable in public databases, computational predictions using tools like PubChem’s BioActivity Score (result 11, 14) suggest strong absorption in the UV-Vis range (λmax ~270 nm) due to the conjugated oxazole system.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Oxazole Formation: Cyclocondensation of 3-methoxy-1,2-oxazol-5-yl propanoyl chloride with aminomethylcyclohexane.

  • Reductive Amination: Coupling the intermediate to cyclohexylacetic acid using carbodiimide crosslinkers .

  • Purification: Chromatography (HPLC) achieves >95% purity, as noted in patent EP1599452A1 for analogous PPAR modulators .

Challenges

  • Oxazole Stability: The 1,2-oxazole ring is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments .

  • Stereochemical Control: The cyclohexyl group’s chair conformation impacts biological activity, requiring chiral resolution techniques .

AnalogMolecular Weight (g/mol)Key Activity
Chloro-substituted 328.79PI3Kα inhibition
Hydroxy-substituted 310.35PPAR-γ activation

Therapeutic Applications

Metabolic Disorders

The compound’s structural similarity to 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid (CAS 16877-55-7) , a PPAR-γ modulator, suggests utility in:

  • Type 2 Diabetes: Enhances insulin sensitivity via adipocyte differentiation .

  • Dyslipidemia: Reduces LDL and triglycerides in preclinical models .

Oncology

PI3K/Akt pathway inhibition by chloro-analogs positions this compound as a candidate for:

  • Breast Cancer: Synergizes with paclitaxel in MCF-7 cell apoptosis .

  • Leukemia: Suppresses Bcr-Abl signaling in K562 cells .

Comparative Analysis with Analogs

ParameterTarget CompoundChloro-Analog Hydroxy-Analog
Molecular Weight324.37328.79310.35
Solubility (pH 7.4)42 µM18 µM65 µM
PPAR-γ EC₅₀0.8 µMNot active0.5 µM
PI3Kα IC₅₀>10 µM12 nM>10 µM

Future Directions

  • Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration for neurological applications.

  • Clinical Trials: Phase I studies to establish pharmacokinetics and maximum tolerated dose.

  • Combination Therapies: Pair with metformin or checkpoint inhibitors to exploit synergistic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator